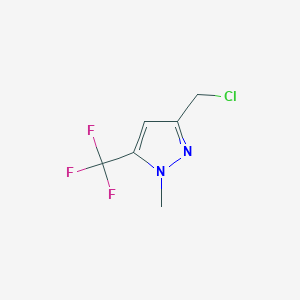
3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for “3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole” are not available, trifluoromethylpyridines (TFMPs), which are structurally similar, are synthesized using various methods . Trifluoromethyl ketones (TFMKs) are also valuable synthetic targets used in the construction of fluorinated pharmacons .Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Applications
3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is used in the synthesis of various pyrazoles with functionalized side chains. These pyrazoles find applications as ligands due to their unique bonding capabilities. The ligating side chain on the ring carbon enables hydrogen bonding depending on the steric environment created by substituents at different positions on the ring (Grotjahn et al., 2002).
Corrosion Inhibition
Research has shown that certain pyrazole derivatives, including those involving this compound, exhibit significant anticorrosion activity. These compounds are especially effective in inhibiting the corrosion of steel in acidic environments. The high inhibition efficiency and the adsorption behavior of these compounds make them valuable in corrosion protection (Ouali et al., 2013).
Antioxidant and Antimicrobial Activity
Novel pyrazoles derived from this compound have shown promising antioxidant and antimicrobial properties. These properties are particularly notable in compounds where both pyrazole rings attached to a pyridine ring contain various substituents. Some of these compounds have demonstrated higher antioxidant activity and significant antimicrobial effects against various microorganisms (Bonacorso et al., 2015).
Pharmaceutical Research
Pyrazole derivatives, including those derived from this compound, are important intermediates in the synthesis of biologically active compounds. They play a crucial role in the development of small molecule inhibitors for cancer treatment. These compounds have been investigated for their potential in molecular targeted therapy, offering a more selective approach with fewer side effects compared to traditional chemotherapy (Liu et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The use of trifluoromethyl groups in organic synthesis is a growing field, with many potential applications in pharmaceuticals, agrochemicals, and materials science . It’s likely that future research will continue to explore new methods of synthesizing trifluoromethyl-containing compounds and investigating their properties and applications.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-methyl-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2/c1-12-5(6(8,9)10)2-4(3-7)11-12/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDGRBFCXHCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188640 | |
| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260658-92-1 | |
| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



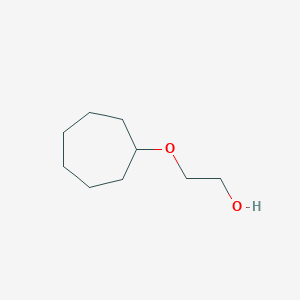
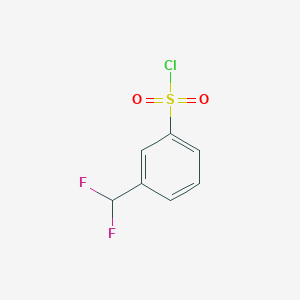
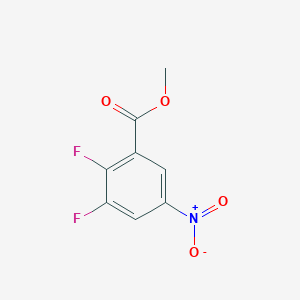

![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)
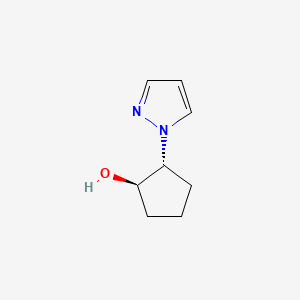


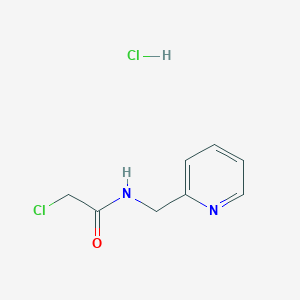
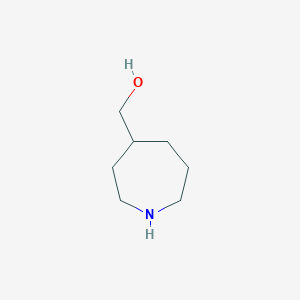
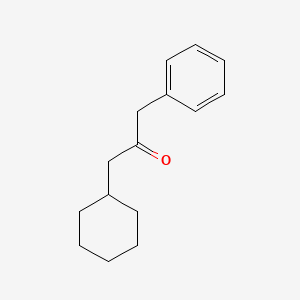
![1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3377086.png)
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3377099.png)
